1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
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Overview
Description
1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is an organic compound belonging to the anthracene family. This compound is known for its unique structural features, which include two phenylethynyl groups attached to the anthracene core, along with two hydroxyl groups at the 9 and 10 positions. These structural characteristics contribute to its distinct chemical and physical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves a multi-step organic synthesis process. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the phenylethynyl groups onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-quality reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenylethynyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Scientific Research Applications
1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent marker in bioimaging.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol involves its interaction with molecular targets through its phenylethynyl and hydroxyl groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s fluorescence properties also make it useful in tracking and imaging studies, where it can bind to specific biomolecules and emit light upon excitation .
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but lacks the hydroxyl groups, leading to different chemical and physical properties.
9,10-Diphenylanthracene: Another anthracene derivative with phenyl groups instead of phenylethynyl groups.
1,4-Dimethylanthracene: Similar core structure but without the phenylethynyl and hydroxyl groups.
Uniqueness
1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to the presence of both phenylethynyl and hydroxyl groups, which impart distinct reactivity and fluorescence properties. This makes it particularly valuable in applications requiring specific interactions and strong fluorescence signals .
Properties
CAS No. |
53183-33-8 |
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Molecular Formula |
C32H24O2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1,4-dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C32H24O2/c1-23-17-18-24(2)30-29(23)31(33,21-19-25-11-5-3-6-12-25)27-15-9-10-16-28(27)32(30,34)22-20-26-13-7-4-8-14-26/h3-18,33-34H,1-2H3 |
InChI Key |
LIJDDZSESNXDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C(C3=CC=CC=C3C2(C#CC4=CC=CC=C4)O)(C#CC5=CC=CC=C5)O |
Origin of Product |
United States |
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